Thiobenzophenone

Photochemistry Laser Flash Photolysis Triplet State

Procure Thiobenzophenone (CAS 1450-31-3), the prototypical stable aromatic thioketone, distinguished by its deep blue color and exceptional stability versus aliphatic counterparts. Its unique electronic profile enables visible-light photoinitiation, microviscosity probing via magnetically sensitive ketyl radicals, and reliable [3+2] cycloadditions. This high-purity solid ensures reproducible outcomes in photochemistry, materials science, and medicinal chemistry applications.

Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
CAS No. 1450-31-3
Cat. No. B074592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobenzophenone
CAS1450-31-3
Molecular FormulaC13H10S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=S)C2=CC=CC=C2
InChIInChI=1S/C13H10S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
InChIKeyXDDVRYDDMGRFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiobenzophenone (CAS 1450-31-3) Procurement Guide: Essential Properties and Research Utility


Thiobenzophenone (CAS 1450-31-3, diphenylmethanethione) is the prototypical aromatic thioketone, characterized by the replacement of the carbonyl oxygen in benzophenone with sulfur, yielding the formula (C6H5)2C=S [1]. This substitution fundamentally alters its electronic structure, resulting in a deep blue color due to a π→π* transition at 314.5 nm and enhanced stability compared to aliphatic thioketones, which typically undergo rapid dimerization [2]. The compound is a solid at room temperature (melting point 53–54 °C) and exhibits unique photophysical and chemical reactivity profiles, making it a critical reagent in specialized organic synthesis and photochemical studies [1].

Thiobenzophenone: Why In-Class Thioketones and Oxygen Analogs Cannot Be Assumed Interchangeable


While thiobenzophenone shares the thioketone functional group with compounds like thioacetone or 4,4'-dimethoxythiobenzophenone, its unique electronic and steric profile precludes simple substitution. Unlike most thioketones, which readily dimerize or polymerize, thiobenzophenone exhibits exceptional stability due to steric shielding from its phenyl rings, a critical factor for reliable laboratory use [1]. Furthermore, substitution of the oxygen in benzophenone with sulfur dramatically alters its photophysical properties, including a 124 kJ/mol reduction in triplet energy, a shift in absorption maxima, and a fundamental change in excited-state reactivity, as detailed in the quantitative evidence below [2].

Quantitative Differentiation of Thiobenzophenone (CAS 1450-31-3) Against Key Comparators


Triplet Energy Reduction vs. Benzophenone: A 124 kJ/mol Difference That Governs Photoreactivity

Thiobenzophenone exhibits a significantly lower triplet energy (ET) compared to its oxygen analog, benzophenone. This difference fundamentally alters its photochemical behavior, particularly its ability to abstract hydrogen atoms [1].

Photochemistry Laser Flash Photolysis Triplet State

Differential Stability: Thiobenzophenone's Resistance to Dimerization vs. Aliphatic Thioketones

The C=S bond length of thiobenzophenone (1.63 Å) is comparable to that of thioformaldehyde (1.64 Å), yet unlike most aliphatic thioketones, it resists dimerization due to steric hindrance from its two phenyl groups [1]. This is a class-level inference based on the well-documented instability of simple thioketones.

Organic Synthesis Thioketone Stability Steric Effects

Reactivity Probed by Hammett Correlation: Cycloaddition Rate Constant Sensitivity (ρ+) vs. Phenylallenes

The electrophilic nature of thiobenzophenone in thermal [π2s+π2s+π2s]-cycloaddition reactions with substituted phenylallenes was quantified via Hammett analysis, providing a predictive framework for reaction rates with various substrates [1].

Physical Organic Chemistry Linear Free Energy Relationship Cycloaddition

UV-Vis Spectral Shift: Bathochromic Shift of n→π* Transition vs. Benzophenone

Substitution of oxygen with sulfur in the benzophenone core causes a substantial bathochromic shift of the n→π* transition, moving the absorption maximum from the UV into the visible region .

Spectroscopy UV-Vis Absorption Electronic Structure

Hydrogen Abstraction Rate Constant: k = 1.1 × 10⁷ s⁻¹ mol⁻¹ dm³ with Benzenethiol

The rate constant for hydrogen abstraction from benzenethiol by the triplet excited state of thiobenzophenone (³TBP*) was directly measured, providing a quantitative benchmark for its reactivity in radical-generating processes [1].

Kinetics Radical Chemistry Laser Flash Photolysis

Dipolarophilic Reactivity: Thiobenzophenone as a [3+2] Cycloaddition Partner

Thiobenzophenone is an excellent dipolarophile, readily undergoing [3+2] cycloaddition reactions with 1,3-dipoles, including diazo compounds, a reactivity profile distinct from many other thioketones that may preferentially undergo alternative pathways [1].

Organic Synthesis Cycloaddition Dipolarophile

Thiobenzophenone: Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Specialized Photoinitiator for Visible-Light Curing Systems

Given its red-shifted absorption (λmax ~600 nm) compared to benzophenone, thiobenzophenone can function as a Type II photoinitiator activated by visible light rather than UV . This allows for curing of coatings, adhesives, and 3D printing resins where UV light is either blocked or undesirable, such as in thick or pigmented layers, or when working with UV-sensitive biologics. The quantifiable triplet energy difference ensures a distinct photochemical pathway, potentially reducing unwanted side reactions.

Mechanistic Probe for Microviscosity and Confined Media

The sensitivity of the magnetic field effect (MFE) on the escaped radical yield of thiobenzophenone ketyl radicals, as documented in laser flash photolysis studies, makes it a powerful probe for measuring microviscosity (η) in complex fluids like micellar solutions and ionic liquids [1]. This application stems directly from its well-characterized radical pair dynamics and is not easily replicated with benzophenone due to differing triplet energies and radical pair properties. Researchers can use this to study nanoscale ordering and diffusion in novel materials.

Synthesis of Sulfur-Containing Heterocycles via [3+2] Cycloaddition

Thiobenzophenone's demonstrated efficacy as a dipolarophile in [3+2] cycloadditions with diazo compounds provides a robust and predictable route to thiiranes and other sulfur-containing heterocycles [2]. This is particularly valuable in medicinal chemistry for building novel scaffolds or in materials science for synthesizing functionalized polymers. The compound's stability, in contrast to many aliphatic thioketones, ensures reliable and reproducible synthetic outcomes.

Model Substrate for Studying NAD(P)H-Mediated Biological Reductions

The reduction of thiobenzophenone by N-benzyl-1,4-dihydronicotinamide (BNAH), a model for NAD(P)H, has been extensively studied, revealing a multi-step mechanism involving charge-transfer intermediates detectable by ESR [3]. This makes thiobenzophenone a valuable non-biological probe for elucidating hydride transfer mechanisms and screening potential inhibitors or catalysts for biological redox processes, leveraging its distinct electrochemical and radical properties.

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